5-Bromo-3,6-dichloropyrazin-2-amine
CAS No.: 960510-36-5
Cat. No.: VC4972355
Molecular Formula: C4H2BrCl2N3
Molecular Weight: 242.89
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 960510-36-5 |
---|---|
Molecular Formula | C4H2BrCl2N3 |
Molecular Weight | 242.89 |
IUPAC Name | 5-bromo-3,6-dichloropyrazin-2-amine |
Standard InChI | InChI=1S/C4H2BrCl2N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Standard InChI Key | XNMDHWGZTPXFNH-UHFFFAOYSA-N |
SMILES | C1(=C(N=C(C(=N1)Cl)Br)Cl)N |
Introduction
5-Bromo-3,6-dichloropyrazin-2-amine is a synthetic organic compound with the molecular formula C₄H₂BrCl₂N₃ and a molecular weight of 242.89 g/mol . It is a pyrazine derivative, which is a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis and Reactions
5-Bromo-3,6-dichloropyrazin-2-amine can be involved in various chemical reactions, including cross-coupling reactions. For instance, it can undergo Sonogashira cross-coupling with alkynes to form complex pyrazine derivatives . These reactions often require careful conditions and catalysts to achieve desired products.
Applications and Research Findings
While specific applications of 5-Bromo-3,6-dichloropyrazin-2-amine are not widely documented, pyrazine derivatives in general have been explored for their potential in pharmaceuticals, such as anticancer agents and bioactive compounds . The compound's structure suggests it could be a precursor for synthesizing more complex molecules with potential biological activities.
Safety and Handling
Given its toxic nature, handling 5-Bromo-3,6-dichloropyrazin-2-amine requires appropriate protective measures, including gloves and respiratory protection. It is classified with signal word "Warning" and precautionary statements P280, indicating the need for protective equipment during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume